molecular formula C13H12ClNO2 B11791348 4-(2-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

4-(2-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B11791348
M. Wt: 249.69 g/mol
InChI Key: PMHMMHPWYFVTLZ-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C13H12ClNO2. It is a heterocyclic compound that contains a tetrahydropyran ring, a chlorobenzoyl group, and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 2-chlorobenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, including anti-inflammatory and anti-cancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the chlorobenzoyl and nitrile groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

4-(2-chlorobenzoyl)oxane-4-carbonitrile

InChI

InChI=1S/C13H12ClNO2/c14-11-4-2-1-3-10(11)12(16)13(9-15)5-7-17-8-6-13/h1-4H,5-8H2

InChI Key

PMHMMHPWYFVTLZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C#N)C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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